1-Nitro-3-[(phenylsulfonyl)methyl]benzene
Overview
Description
1-Nitro-3-[(phenylsulfonyl)methyl]benzene is an organic compound characterized by a nitro group (-NO2) and a phenylsulfonylmethyl group (-SO2CH2Ph) attached to a benzene ring
Preparation Methods
The synthesis of 1-Nitro-3-[(phenylsulfonyl)methyl]benzene typically involves a multi-step process. One common method starts with the reaction of 3-nitrobenzyl chloride with thiophenol in the presence of potassium carbonate in acetone. This mixture is refluxed for 16 hours, resulting in the formation of 1-nitro-3-(phenylthio)methylbenzene. The product is then oxidized using hydrogen peroxide in acetic acid to yield this compound .
Chemical Reactions Analysis
1-Nitro-3-[(phenylsulfonyl)methyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and phenylsulfonyl groups influence the reactivity and orientation of the benzene ring.
Common reagents used in these reactions include hydrogen peroxide, acetic acid, and reducing agents like palladium on carbon (Pd/C) for hydrogenation. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitro-3-[(phenylsulfonyl)methyl]benzene has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Nitro-3-[(phenylsulfonyl)methyl]benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenylsulfonyl group can interact with various biological molecules. These interactions can influence enzyme activity, cellular signaling pathways, and other biochemical processes.
Comparison with Similar Compounds
1-Nitro-3-[(phenylsulfonyl)methyl]benzene can be compared with similar compounds such as:
1-Nitro-4-[(phenylsulfonyl)methyl]benzene: Similar structure but with the nitro group in the para position.
1-Nitro-3-[(benzylsulfonyl)methyl]benzene: Similar structure but with a benzyl group instead of a phenyl group attached to the sulfonyl group.
Properties
IUPAC Name |
1-(benzenesulfonylmethyl)-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c15-14(16)12-6-4-5-11(9-12)10-19(17,18)13-7-2-1-3-8-13/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONDKTIYNBGJII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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